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molecular formula C12H16O3 B8306122 7-Hydroxymethyl-4-isopropyl-2-methoxy-2,4,6-cycloheptatrien-1-one

7-Hydroxymethyl-4-isopropyl-2-methoxy-2,4,6-cycloheptatrien-1-one

Cat. No. B8306122
M. Wt: 208.25 g/mol
InChI Key: LXQAWWZROUNOPJ-UHFFFAOYSA-N
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Patent
US05594144

Procedure details

Hinokitiol (20 g, 0.12 mol) and potassium hydroxide (8 g, 0.12 mol) were dissolved in water (80 ml), and 37% Formalin (12 ml, 0.16 mmol) was added thereto. The reaction solution was heated at 100° C. for 5 hours while stirring. The reaction solution was neutralized with 6N HCl, then the reaction product was extracted with dichloromethane. The extract was dried over sodium sulfate, then concentrated under reduced pressure. The residue was dissolved in acetone (200 ml), potassium carbonate (34 g, 0.25 mol) and dimethyl sulfate (16 ml, 0.16 mol) were added thereto, and the solution was heated and refluxed for an hour with stirring. The precipitate was removed by filtration, and filtrate was concentrated under reduced pressure. The filtration residue was washed with dichloromethane. The resultant was washed with water and dried over sodium sulfate. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography [(eluent:hexane/ethyl acetate (1:4)] to give 18.5 g of 7-hydroxymethyl-4-isopropyl-2-methyoxy-2,4,6-cycloheptatrien-1-one as a pale yellow oil (yield, 74%). This oil was solidified when allowed to stand at room temperature.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34 g
Type
reactant
Reaction Step Three
Quantity
16 mL
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:11]=[C:10]([OH:12])[C:8](=[O:9])[CH:7]=[CH:6][CH:5]=1)[CH3:3].[OH-].[K+].Cl.[C:16](=[O:19])([O-])[O-].[K+].[K+].S(OC)(O[CH3:26])(=O)=O>O.C=O>[OH:19][CH2:16][C:7]1[C:8](=[O:9])[C:10]([O:12][CH3:26])=[CH:11][C:4]([CH:2]([CH3:1])[CH3:3])=[CH:5][CH:6]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC(C)C1=CC=CC(=O)C(=C1)O
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
34 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
16 mL
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Step Four
Name
Quantity
12 mL
Type
catalyst
Smiles
C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetone (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for an hour
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration, and filtrate
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
WASH
Type
WASH
Details
The filtration residue was washed with dichloromethane
WASH
Type
WASH
Details
The resultant was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography [(eluent
CUSTOM
Type
CUSTOM
Details
hexane/ethyl acetate (1:4)] to give

Outcomes

Product
Name
Type
product
Smiles
OCC1=CC=C(C=C(C1=O)OC)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.5 g
YIELD: CALCULATEDPERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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